![molecular formula C27H26N4O2S B2713790 N-benzyl-3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115403-44-5](/img/structure/B2713790.png)
N-benzyl-3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
“N-benzyl-3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains several functional groups and structural features, including a benzyl group, an imidazole ring, a thioether linkage, and an amide group. The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors and could potentially be used in a range of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzyl group could be introduced via a Friedel-Crafts alkylation, the imidazole ring could be synthesized using a Debus-Radziszewski imidazole synthesis, and the amide group could be formed via a reaction with an appropriate carboxylic acid or acid chloride .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The imidazole ring is a five-membered ring containing two nitrogen atoms, which can exist in two tautomeric forms . The presence of the benzyl and amide groups could also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, the imidazole ring could act as a nucleophile in reactions with electrophiles, and the amide group could undergo hydrolysis under acidic or basic conditions .Scientific Research Applications
- The synthesized Schiff base, S-benzyl β-(N-2-methyl-3-phenylallylidene)dithiocarbazate (L) , demonstrates appreciable antibacterial activity against both gram-positive Staphylococcus aureus and gram-negative Escherichia coli strains . Its biological efficacy increases with concentration.
- Theoretical investigations using DFT-B3LYP quantum chemical methods confirm the compound’s stability and provide insights into its electronic properties, including UV–Vis, FT-IR, 1H-NMR, 13C-NMR, and Raman spectra .
- 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (a derivative of the compound) acts as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .
- Schiff bases containing NS donor atoms, like this compound, have potential as NLO materials . Their unique electronic properties make them interesting candidates for applications in nonlinear optics.
Antibacterial Activity
Catalyst for Organic Transformations
Nonlinear Optical (NLO) Materials
Antihypertensive Leads
properties
IUPAC Name |
N-benzyl-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-20-10-12-22(13-11-20)17-29-25(32)19-34-27-28-14-15-31(27)24-9-5-8-23(16-24)26(33)30-18-21-6-3-2-4-7-21/h2-16H,17-19H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTCBOKRQHQULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide |
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